(R)-3-Methylisobenzofuran-1(3H)-one
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Overview
Description
®-3-Methylisobenzofuran-1(3H)-one is an organic compound belonging to the class of heterocyclic compounds It features a five-membered ring with one oxygen atom and a methyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylisobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the asymmetric synthesis starting with trans-2-hexen-1-al and nitromethane. The stereocenter is generated using an organocatalytic method, which is both economical and industrially scalable . Another method involves the use of diphenyl malonate and ®-epichlorohydrin as starting materials .
Industrial Production Methods
Industrial production of ®-3-Methylisobenzofuran-1(3H)-one typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-3-Methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-3-Methylisobenzofuran-1(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-3-Methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Alkyl-3H-furan-2-ones: These compounds share a similar furan ring structure but differ in the substituents attached to the ring.
4-Oxoalkanoates: These compounds have a similar carbonyl group but differ in the overall structure and functional groups.
Uniqueness
®-3-Methylisobenzofuran-1(3H)-one is unique due to its specific stereochemistry and the presence of a methyl group at the third carbon. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8O2 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3R)-3-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3/t6-/m1/s1 |
InChI Key |
XJVDIMLQFRPIMP-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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